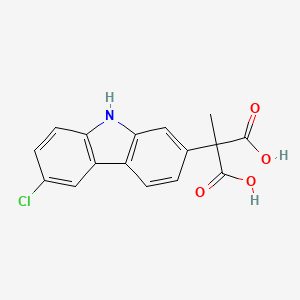

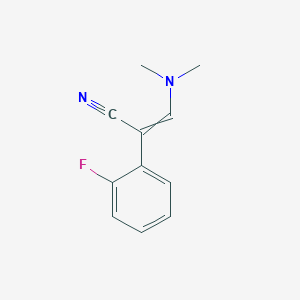

3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile

説明

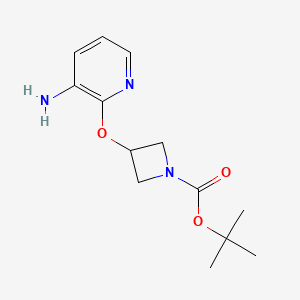

3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, also known as DMFPE, is a compound of interest in the field of scientific research. It is a nitrile containing a dimethylamino group and a 2-fluorophenyl group, and has been studied for its potential applications in various areas of research. The synthesis of DMFPE is relatively straightforward, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for laboratory experiments are all topics of interest.

科学的研究の応用

Photophysical Properties

- Spectral Behavior and Photophysical Parameters : A fluorophore closely related to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, synthesized via knoevenagel condensation, exhibits varied electronic absorption and emission characteristics in different solvents. The red-shift in its emission spectrum with increasing solvent polarity indicates significant intramolecular charge transfer. This property is crucial for the application in organic photoemitting diodes (Pannipara et al., 2015).

Application in Organic Photoemitting Diodes

- Photoemitting Diode Application : The compound's strong yellow emission in a crystalline form at about 532 nm makes it a significant candidate for use in organic photoemitting diodes (Pannipara et al., 2015).

Intramolecular Charge Transfer

- Intramolecular Charge Transfer Characteristics : Studies reveal that the compound shows a large change in the dipole moment upon excitation due to intramolecular charge transfer. The fluorescence quantum yield is strongly influenced by the solvent properties, making it a promising probe for critical micelle concentration determination (Asiri et al., 2015).

Optical and Supramolecular Characterization

- Optical and X-ray Diffraction Characterizations : Crystals of a similar compound to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile have been reported to exhibit varied optical properties depending on crystal habit and size. This variation in photoluminescence due to crystal morphology is important for its potential applications in photonic and electronic devices (Percino et al., 2017).

Quantum Chemical Investigation

- Electro-Optical and Charge-Transport Properties : Quantum chemical methods have been employed to study similar compounds' structural, electro-optical, and charge-transport properties. These studies are essential for developing materials with efficient hole-transport capabilities, relevant in semiconductor and electronic device manufacturing (Irfan et al., 2015).

Enaminone Complexes and Bioactivity

- Enaminone Synthesis and Bioactivity : Enaminones, including compounds similar to 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, have been synthesized and chelated with different metal nitrates. The bioactivity of these ligands and metal complexes against various bacteria and fungi highlights their potential in medicinal and pharmaceutical research (Jeragh & Elassar, 2015).

Fluorescent Molecular Probes

- Use as Fluorescent Molecular Probes : The compound's ability to fluoresce and its sensitivity to environmental changes make it a valuable probe for biological and chemical sensing applications. This property is particularly useful in studying protein unfolding and solvent interactions (Green & Abelt, 2015).

特性

IUPAC Name |

3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c1-14(2)8-9(7-13)10-5-3-4-6-11(10)12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMTYJOZYAORQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742706 | |

| Record name | 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |

CAS RN |

1268322-18-4 | |

| Record name | 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)

![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)

![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)